5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: 1260010-73-8) is a halogenated tetralone derivative with the molecular formula C₁₀H₈BrFO and a molecular weight of 243.08 g/mol . Structurally, it features a bicyclic naphthalenone core with bromine and fluorine substituents at positions 5 and 8, respectively. The compound is synthesized via Claisen-Schmidt condensation or similar methods, as seen in related tetralones .
Tetralones, including this derivative, are valued in medicinal chemistry for their bioactivity. Bromine enhances metabolic stability and cell permeability, while fluorine improves lipophilicity and bioavailability .
Properties
IUPAC Name |
5-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNQZRKKVWIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method might include the bromination and fluorination of a naphthalenone precursor under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized naphthalenone derivative, while reduction could produce a dihydronaphthalene compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-Bromo-8-fluoro-DHN with key analogues:
Key Observations :
- Halogen Position : Bromine at position 5 (as in the target compound) vs. 6 or 7 in analogues alters steric and electronic interactions with biological targets. For example, 5-Bromo-8-fluoro-DHN’s substituents are positioned to optimize hydrophobic interactions in enzyme binding pockets .
- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while CF₃ groups enhance lipophilicity and binding affinity .
- Benzylidene Derivatives: Compounds like (E)-7-fluoro-2-(2-CF₃-benzylidene)-DHN exhibit pronounced anticancer activity due to extended conjugation and planar geometry, facilitating DNA intercalation .
Physicochemical and Crystallographic Comparisons
- Conformational Analysis: The cyclohexanone ring in 5-Bromo-8-fluoro-DHN adopts a chair conformation, similar to other DHN derivatives . Substituents influence dihedral angles between aromatic rings. For example, in (E)-7-bromo-2-(4-methoxybenzylidene)-DHN, the dihedral angle between benzene rings is 51.7°, optimizing π-π stacking in protein interactions .
Hydrogen Bonding and Crystal Packing :
- Unlike 5-Bromo-8-fluoro-DHN, some analogues (e.g., (E)-7-bromo-2-benzylidene-DHN) form weak C–H···O hydrogen bonds and C–H···π interactions , stabilizing crystal lattices .
Biological Activity
5-Bromo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 1260010-73-8) is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings on its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H8BrF O
- Molecular Weight : 243.08 g/mol
- IUPAC Name : 5-bromo-8-fluoro-3,4-dihydro-2H-naphthalen-1-one
- SMILES Notation : O=C1CCCC2=C1C(F)=CC=C2Br
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, making it a candidate for further anticancer research.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations above 50 µM.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 100 µM |
| Pseudomonas aeruginosa | 75 µM |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to disrupt cell cycle progression and promote cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest at G2/M phase |
Case Studies and Research Findings
- Study on Antitumor Effects : A recent publication explored the effects of various naphthalene derivatives on tumor cells. The study highlighted that this compound significantly reduced cell viability in treated groups compared to controls. The authors suggested that further investigation into its mechanism could unveil new therapeutic pathways for cancer treatment .
- Antibacterial Screening : Another research effort focused on the antibacterial properties of this compound against multi-drug resistant strains. The findings indicated that it could serve as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
